molecular formula C13H11NS B14732700 4-Methyl-10H-phenothiazine CAS No. 7190-74-1

4-Methyl-10H-phenothiazine

Cat. No.: B14732700
CAS No.: 7190-74-1
M. Wt: 213.30 g/mol
InChI Key: LAWDGRYPKRWPIE-UHFFFAOYSA-N
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Description

4-Methyl-10H-phenothiazine is a derivative of phenothiazine, an S, N heterocyclic molecule Phenothiazine and its derivatives are known for their versatile applications in various fields due to their unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-10H-phenothiazine typically involves the methylation of 10H-phenothiazine. One common method is the reaction of 10H-phenothiazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its parent phenothiazine structure.

    Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenothiazine.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

4-Methyl-10H-phenothiazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antitumor properties.

    Medicine: Explored for its neuroleptic and antiemetic effects.

    Industry: Utilized in the development of dyes, pigments, and photoredox catalysts.

Mechanism of Action

The mechanism of action of 4-Methyl-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enzymes, and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. In photoredox catalysis, the compound can absorb light and transfer electrons to substrates, facilitating chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine: The parent compound, known for its wide range of applications.

    10-Methyl-10H-phenothiazine: Another methylated derivative with similar properties.

    Phenothiazine Sulfones: Oxidized derivatives with enhanced stability and reactivity.

Uniqueness

4-Methyl-10H-phenothiazine is unique due to its specific methylation at the nitrogen atom, which alters its electronic properties and reactivity. This modification makes it more suitable for certain applications, such as photoredox catalysis and the synthesis of complex organic molecules.

Properties

CAS No.

7190-74-1

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

4-methyl-10H-phenothiazine

InChI

InChI=1S/C13H11NS/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14-11/h2-8,14H,1H3

InChI Key

LAWDGRYPKRWPIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC3=CC=CC=C3S2

Origin of Product

United States

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